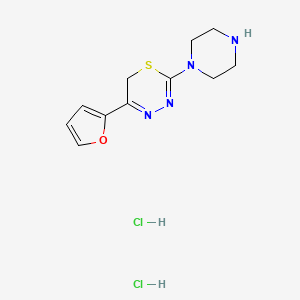

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Übersicht

Beschreibung

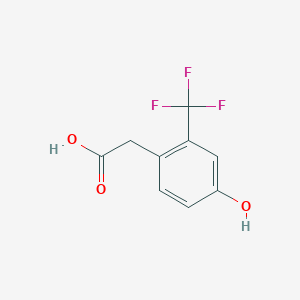

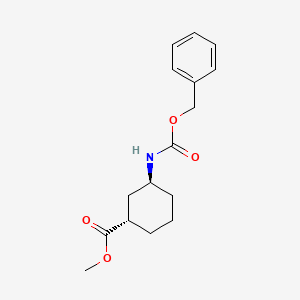

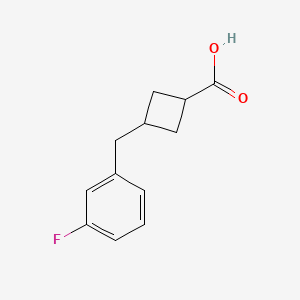

The compound “5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride” is a complex organic molecule. It contains a furyl group (a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen), a piperazinyl group (a six-membered ring containing two nitrogen atoms), and a thiadiazine group (a six-membered ring with two nitrogen atoms, one sulfur atom, and three carbon atoms) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the furyl, piperazinyl, and thiadiazine groups. The exact synthesis process would depend on the specific reactions used to form the bonds between these groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of aromatic rings (furyl and thiadiazine) could lead to conjugation or resonance structures, which can have significant effects on the chemical properties of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furyl group could undergo electrophilic aromatic substitution reactions, while the piperazinyl group could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups and the overall shape of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds related to 5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride involve the condensation of furan derivatives with amino groups and thiadiazine cores, yielding compounds with significant antibacterial properties. Structural analyses through analytical, IR, NMR, and mass spectral data, as well as X-ray crystallographic analysis, are critical for confirming the chemical structures and understanding the conformational properties of these compounds (Holla et al., 1994; Ozbey et al., 2000).

Antibacterial and Antileishmanial Activities

The derivatives of 5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing a potential for the development of new antibacterial agents. Additionally, the antiaggregant and antileishmanial activities of these compounds highlight their potential as emergency drugs for the treatment and prophylaxis of infarction, stroke, and leishmaniasis, respectively (Chupakhin et al., 2011; Tahghighi et al., 2011).

Synthesis of Unfused Heterobiaryls

Studies on the synthesis of piperazin-1-yl substituted unfused heterobiaryls as ligands of the 5-HT7 receptors indicate that the 5-(2-furyl) moiety is crucial for binding affinity, demonstrating the compound's relevance in pharmacological research. This research provides insights into the structural features affecting the 5-HT7 binding affinity and opens up possibilities for the development of new therapeutic agents (Strekowski et al., 2016).

Antimicrobial and Antifungal Activities

Novel scaffolds incorporating thiadiazole with piperazine and imidazole groups derived from stearic acid have shown promising antimicrobial activities against strains of bacteria and fungi. These findings underline the potential of these compounds as non-ionic surfactants with significant biological activities (Abdelmajeid et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS.2ClH/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15;;/h1-2,7,12H,3-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXCEESPUHUGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CO3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)

![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)

![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)

![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)